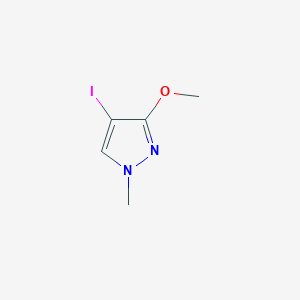![molecular formula C9H11NO2 B13479344 4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
4-[(Oxetan-3-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Oxetan-3-yl)amino]phenol is an organic compound characterized by the presence of an oxetane ring and a phenolic group The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity The phenolic group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxetan-3-yl)amino]phenol typically involves the formation of the oxetane ring followed by its attachment to the phenolic group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
Another method involves the intramolecular Williamson ether synthesis, where a halohydrin undergoes cyclization to form the oxetane ring . Once the oxetane ring is formed, it can be coupled with a phenolic compound through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale photochemical reactors for the Paternò–Büchi reaction or continuous flow systems for the Williamson ether synthesis. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Oxetan-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium ferricyanide.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts for ring-opening reactions.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic and oxetane derivatives.
Aplicaciones Científicas De Investigación
4-[(Oxetan-3-yl)amino]phenol has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is known to improve the pharmacokinetic properties of drug molecules, making this compound a valuable building block in drug design.
Materials Science: The unique reactivity of the oxetane ring makes it useful in the synthesis of advanced materials, including polymers and resins.
Environmental Science: Phenolic compounds, including this compound, are studied for their role in environmental pollution and their potential use in pollutant detection and removal.
Mecanismo De Acción
The mechanism of action of 4-[(Oxetan-3-yl)amino]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These properties make it a versatile compound in both biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Similar to 4-[(Oxetan-3-yl)amino]phenol but lacks the oxetane ring.
4-Hydroxyaniline: Another compound with a phenolic group but without the oxetane ring.
Uniqueness
The presence of the oxetane ring in this compound imparts unique chemical properties, such as increased stability and reactivity, which are not observed in similar compounds like 4-aminophenol and 4-hydroxyaniline . This makes this compound a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-(oxetan-3-ylamino)phenol |
InChI |
InChI=1S/C9H11NO2/c11-9-3-1-7(2-4-9)10-8-5-12-6-8/h1-4,8,10-11H,5-6H2 |
Clave InChI |
BNHRVYJFKUGDMX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



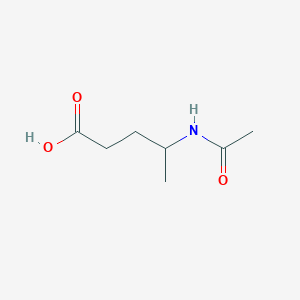

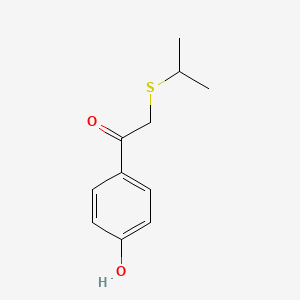
![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13479288.png)
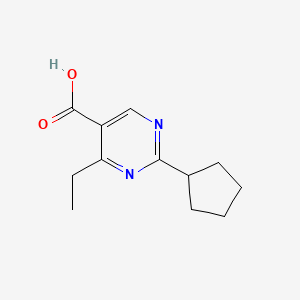
![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)
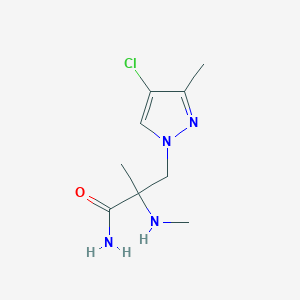
![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
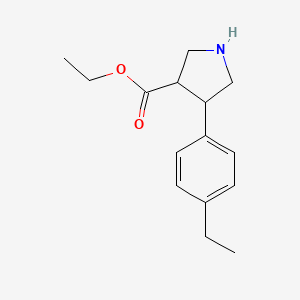
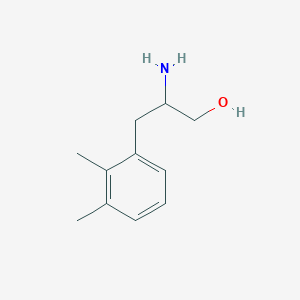
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
